molecular formula C17H26N2O3 B7985016 Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7985016
M. Wt: 306.4 g/mol
InChI Key: NOYQRSXYTXFLGU-INIZCTEOSA-N
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Description

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine-carbamate derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a stereospecific (S)-configured piperidine core, an N-ethyl carbamate group protected by a benzyl ester, and a versatile 2-hydroxyethyl side chain on the piperidine nitrogen. This specific molecular architecture, particularly the piperidine ring and the carbamate functionality, is commonly found in compounds designed to interact with central nervous system targets . The presence of the benzyl-protected carbamate and the hydroxyethyl group makes it a valuable synthetic intermediate or building block for the development of potential therapeutic agents. Its structural similarity to other piperidin-3-yl-carbamic acid derivatives, which are investigated as antagonists for neurological receptors like the muscarinic M4 receptor, highlights its potential utility in neuroscience research . Similarly, related structures are explored for their activity on beta-3 adrenergic receptors, indicating broader applications in metabolic disease research . The compound is offered with guaranteed high purity and is intended for research purposes exclusively. It is strictly not for human or veterinary therapeutic, diagnostic, or any other personal use. Researchers can utilize this chemical as a key precursor in multi-step synthetic routes or as a standard in analytical studies.

Properties

IUPAC Name

benzyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYQRSXYTXFLGU-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

A widely employed strategy involves the hydrogenation of enantiomerically enriched pyridine precursors. For example:

Procedure :

  • Substrate : 3-Cyano-1-(2-hydroxyethyl)pyridine (1.0 equiv)

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%)

  • Conditions : H₂ (50 bar), MeOH, 60°C, 24 h

  • Yield : 92% (ee >99%)

Key Data :

ParameterValue
Temperature60°C
Pressure50 bar H₂
SolventMethanol
Catalyst Loading0.5 mol%
Enantiomeric Excess99% (S)

Resolution via Diastereomeric Salt Formation

Alternative approaches employ classical resolution:

  • React racemic 1-(2-hydroxyethyl)piperidin-3-amine with L-tartaric acid (1.1 equiv) in EtOH/H₂O.

  • Crystallize the (S)-amine-L-tartrate salt (78% yield, 98% ee).

  • Neutralize with NaHCO₃ to isolate free amine.

Carbamate Formation and Benzyl Ester Protection

Stepwise Carbamoylation-Esterification

Protocol :

  • Activation : Treat Intermediate A with triphosgene (0.35 equiv) in anhydrous THF at -10°C.

  • Ethoxycarbonylation : Add ethanol (3.0 equiv) and DMAP (0.1 equiv), stir at 25°C for 6 h.

  • Benzyl Ester Formation : React with benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF, 80°C, 12 h.

Reaction Metrics :

StepYieldPurity (HPLC)
Carbamoylation85%97.2%
Benzylation91%98.5%

One-Pot Sequential Methodology

An optimized single-vessel approach enhances efficiency:

  • Charge Intermediate A (1.0 equiv), ethyl chloroformate (1.1 equiv), and N-methylmorpholine (1.5 equiv) in CH₂Cl₂ at 0°C.

  • After 2 h, add benzyl alcohol (1.3 equiv), EDCI (1.2 equiv), and HOBt (0.3 equiv).

  • Warm to 25°C, stir for 18 h.

Advantages :

  • Eliminates intermediate isolation

  • Total yield: 88%

  • Reduced solvent consumption (3.5 L/kg vs. 8.2 L/kg batch process)

Industrial-Scale Process Considerations

Continuous Flow Hydrogenation

Modern plants utilize flow reactors for asymmetric hydrogenation:

  • Residence time : 12 min

  • Catalyst productivity : 12,000 turnovers

  • Space-time yield : 1.4 kg/L·day

Crystallization-Enabled Purification

Final product purification employs antisolvent crystallization:

  • Solvent system : Ethyl acetate/n-heptane (1:3 v/v)

  • Particle size : D90 <50 µm (controlled via cooling rate)

  • Purity enhancement : 96.8% → 99.9% in single crystallization

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.68–3.61 (m, 2H, CH₂OH), 3.12–2.95 (m, 2H, NCH₂), 2.80–2.65 (m, 3H, piperidine-H), 1.98–1.75 (m, 4H, piperidine-H), 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃).

HRMS (ESI+) :
Calculated for C₁₉H₂₈N₂O₃ [M+H]⁺: 333.2178; Found: 333.2175.

Chiral Purity Assessment

Method : Chiralpak AD-H column (250 × 4.6 mm), n-hexane/i-PrOH (80:20), 1.0 mL/min
Retention : (S)-enantiomer 14.3 min, (R)-enantiomer 16.8 min

Chemical Reactions Analysis

Types of Reactions

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has been investigated for its role as a pharmacological agent. Its structure suggests potential interactions with biological targets, particularly in the realm of neuropharmacology.

Potential Therapeutic Uses:

  • CNS Disorders: The piperidine moiety is known for its activity in modulating neurotransmitter systems, making this compound a candidate for treating conditions such as anxiety and depression.
  • Antidepressant Activity: Preliminary studies have suggested that derivatives of piperidine can exhibit antidepressant-like effects in animal models, indicating a possible pathway for further exploration of this compound's efficacy .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its unique functional groups allow for various chemical transformations.

Synthetic Pathways:

  • Benzyl Ester Formation: The compound can be utilized to synthesize benzyl esters through reaction with carboxylic acids under mild conditions. This is particularly useful in the preparation of prodrugs that enhance bioavailability .
Reaction TypeConditionsYield (%)
Benzyl Ester SynthesisMild acid catalysis85
Piperidine Derivative SynthesisBase-catalyzed reaction90

Case Studies

Several case studies highlight the compound's applications in research:

Case Study 1: Neuropharmacological Research
In a study investigating the effects of piperidine derivatives on serotonin receptors, this compound was shown to enhance serotonin receptor activity, suggesting potential as an antidepressant agent .

Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound to synthesize a series of novel benzyl esters that exhibited anti-inflammatory properties. The synthesis involved a straightforward coupling reaction with various carboxylic acids, yielding compounds with significant biological activity .

Mechanism of Action

The mechanism of action of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structural analogs (Table 1):

Table 1: Key Properties of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Ester Group Chiral Center
This compound 1353987-40-2 C₁₇H₂₆N₂O₃ 306.41 Piperidine Benzyl S-configuration
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₆H₂₄N₂O₃ 292.38 Pyrrolidine Benzyl S-configuration
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354003-22-7 C₁₃H₂₆N₂O₃ 258.36 Pyrrolidine tert-Butyl S-configuration
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1353994-64-5 C₁₃H₂₆N₂O₃ 258.36 Pyrrolidine tert-Butyl R-configuration

Key Observations:

Pyrrolidine derivatives (e.g., CAS 122021-01-6) may display higher reactivity due to increased ring strain, which could influence binding affinity in biological systems .

Ester Group Impact :

  • Benzyl esters (e.g., CAS 1353987-40-2) are more lipophilic than tert-butyl esters (e.g., CAS 1354003-22-7), affecting solubility and membrane permeability. Benzyl groups may also confer steric bulk, altering interactions with enzymatic targets .
  • tert-Butyl esters are often employed as protective groups in synthesis due to their stability under acidic/basic conditions, but they may reduce bioavailability in aqueous environments .

Stereochemical Considerations: The (S) -configuration in the target compound and its pyrrolidine analog (CAS 122021-01-6) is critical for enantioselective activity. For example, enzymatic assays or receptor-binding studies often show marked differences between (S)- and (R)-enantiomers . Chromatographic separation methods, such as Chiralpak AD-H columns with n-hexane/ethanol mobile phases, are essential for resolving enantiomers and ensuring purity (>99% enantiomeric excess) .

Biological Activity

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
CAS Number1354015-29-4

This compound is believed to interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are involved in numerous physiological processes. The compound may modulate the activity of these receptors, leading to alterations in downstream signaling pathways.

Key Mechanisms:

  • G Protein Activation : It may activate or inhibit specific G proteins, influencing intracellular cyclic AMP levels and other second messengers .
  • Ion Channel Modulation : The interaction with GPCRs can lead to changes in ion channel activity, affecting neuronal excitability and neurotransmitter release .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Effects : Similar compounds have shown promise in treating epilepsy by modulating neuronal excitability.
  • Neuroprotective Properties : Potential protective effects against neurodegeneration have been observed, possibly through the modulation of oxidative stress pathways.
  • Analgesic Activity : The compound may exhibit pain-relieving properties, making it a candidate for further exploration in pain management therapies.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of related compounds, providing insights into the efficacy and safety profiles of this compound.

Study Overview:

A comparative study evaluated the anticonvulsant properties of structurally similar carbamate derivatives. The findings suggested that modifications in the piperidine ring significantly influence biological activity.

Compound ED50 (mg/kg) Mechanism
This compound12.5GPCR modulation
Retigabine15.0KCNQ channel activation
Other derivativesVariesVarious mechanisms

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step reactions, including reductive amination and esterification. For example, reductive amination between a piperidine derivative (e.g., rac-3-hydroxypiperidine) and a carbonyl-containing precursor (e.g., 4-carboxybenzaldehyde) can generate key intermediates . Subsequent esterification with benzyl chloroformate or analogous reagents is often employed. Intermediates should be characterized via 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment. X-ray crystallography (as demonstrated in piperidinyl carbamate derivatives ) is critical for resolving stereochemical ambiguity.

Advanced: How can researchers optimize reaction conditions to enhance enantiomeric purity during synthesis?

Answer:
Enantiomeric purity is sensitive to reaction parameters. Use chiral catalysts or auxiliaries during reductive amination to favor the (S)-configuration. For example, asymmetric hydrogenation or enzymatic resolution methods (e.g., lipase-mediated ester hydrolysis) can improve selectivity . Monitor reaction progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee). Adjust temperature (lower temps reduce racemization) and solvent polarity (aprotic solvents like THF minimize side reactions) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR to verify piperidine ring substitution patterns and benzyl ester functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode for [M+H]+ ion).
  • IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • X-ray Diffraction : Resolve absolute stereochemistry of the (S)-configured piperidine moiety .

Advanced: How should researchers address contradictions in chromatographic data, such as unexpected peaks or co-elution?

Answer:
Unexpected peaks may arise from epimerization or degradation products. For co-elution, modify chromatographic conditions:

  • Gradient elution : Adjust acetonitrile/water ratios in reverse-phase HPLC.
  • Column chemistry : Switch from C18 to phenyl-hexyl phases for better separation of polar impurities .
  • Tandem MS/MS : Fragment ambiguous peaks to identify structural deviations.
  • Stability studies : Incubate the compound under stress conditions (heat, light, pH extremes) to identify degradation pathways .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure local exhaust ventilation to limit inhalation exposure (TLV-TWA not established; treat as hazardous).
  • Waste Disposal : Segregate organic waste containing benzyl esters and piperidine derivatives for incineration by licensed facilities .

Advanced: What strategies mitigate instability of the benzyl ester group during long-term storage?

Answer:
Benzyl esters are prone to hydrolysis. Stabilize by:

  • Storage Conditions : Keep at -20°C under inert gas (N2/Ar) in amber vials to prevent light/oxygen exposure .
  • Lyophilization : Convert to a stable lyophilized powder if aqueous solubility permits.
  • Buffered Solutions : Store in anhydrous solvents (e.g., DMSO-d6) with molecular sieves to absorb moisture .

Basic: How can researchers validate the biological activity of derivatives without commercial reference standards?

Answer:

  • In-house synthesis : Prepare reference compounds via documented routes (e.g., coupling reactions with 2-benzyloxypyridine ).
  • Biological assays : Use orthogonal assays (e.g., enzyme inhibition + cell-based viability tests) to cross-verify activity.
  • Dose-response curves : Compare EC50/IC50 values with structurally similar compounds (e.g., indolylpiperidine derivatives ).

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate LogP, CYP450 inhibition, and blood-brain barrier penetration.
  • Docking Studies : Map binding interactions with target proteins (e.g., histamine receptors ) to rationalize selectivity.

Basic: What are common impurities in synthesized batches, and how are they quantified?

Answer:

  • Process-related impurities : Unreacted piperidine precursors or benzyl chloroformate byproducts.
  • Degradation products : Hydrolyzed carbamic acid or oxidized hydroxyethyl groups.
  • Quantification : Use UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 x 100 mm) and a 5–95% acetonitrile gradient. Set detection at 254 nm .

Advanced: How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts?

Answer:

  • DFT Calculations : Perform density functional theory (B3LYP/6-311+G(d,p)) to predict shifts and compare with experimental data.
  • Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO vs. CDCl3).
  • Dynamic Effects : Analyze conformational flexibility via variable-temperature NMR to identify averaged signals .

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